molecular formula C24H17F2N5O2S B2703802 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1110980-25-0

2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2703802
CAS No.: 1110980-25-0
M. Wt: 477.49
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Description

This compound features a triazolo[4,3-a]quinazolinone core substituted with a 4-fluorobenzyl group at position 4, a thioether linkage at position 1, and an acetamide moiety bearing a 3-fluorophenyl group.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N5O2S/c25-16-10-8-15(9-11-16)13-30-22(33)19-6-1-2-7-20(19)31-23(30)28-29-24(31)34-14-21(32)27-18-5-3-4-17(26)12-18/h1-12H,13-14H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYXBJBYWISBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=CC(=CC=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide is a novel hybrid molecule that belongs to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H22F2N5O3SC_{26}H_{22}F_{2}N_{5}O_{3}S, with a molecular weight of approximately 471.5 g/mol. The structure contains a quinazoline core fused with a triazole moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies indicate that quinazoline derivatives exhibit substantial anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study reported that certain quinazoline derivatives induced cell cycle arrest in the G2/M phase in Ehrlich Ascites Carcinoma and Sarcoma-180 cell lines, suggesting a mechanism of action that involves interference with cellular division processes .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AHCT-1166.29Topo II inhibition
Compound BHepG22.44Intercalation with DNA
Compound CMCF-710.5Apoptosis induction

Antimicrobial Activity

Quinazoline derivatives have also been investigated for their antimicrobial properties. The presence of fluorine atoms in the structure enhances lipophilicity and allows better penetration through biological membranes, which is crucial for antimicrobial efficacy . The compound's ability to inhibit bacterial growth has been documented in several studies.

Table 2: Antimicrobial Activity of Related Quinazoline Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli25 μg/mL
Compound ES. aureus15 μg/mL

Enzyme Inhibition

Quinazolines are also known to inhibit various enzymes involved in disease processes. For example, some derivatives have shown inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to diabetes management . This inhibition can lead to improved glycemic control in diabetic models.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely related to their structural features. Modifications at specific positions on the quinazoline ring can significantly alter their pharmacological profiles. For instance:

  • Substituents at positions 2, 6, and 8 have been identified as critical for enhancing anticancer and antimicrobial activities.
  • The introduction of electron-withdrawing groups like fluorine increases potency due to improved binding affinity with target biomolecules .

Case Studies

Several case studies illustrate the promising therapeutic potential of quinazoline-based compounds:

  • Study on Fluorinated Quinazolines : This study highlighted that fluorinated analogs exhibited enhanced cytotoxicity against cancer cell lines due to increased lipophilicity and binding interactions with DNA .
  • Antimicrobial Screening : A comprehensive screening of various quinazoline derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, supporting their development as new antibiotics .

Scientific Research Applications

Key Structural Features

FeatureDescription
Core StructureTriazolo[4,3-a]quinazoline
Functional GroupsThioether linkage, acetamide moiety
Fluorine Substituents4-fluorobenzyl and 3-fluorophenyl groups

Medicinal Chemistry

The compound's structural characteristics suggest several potential applications in medicinal chemistry:

  • Anticancer Activity : Compounds containing triazole and quinazoline moieties have been extensively studied for their anticancer properties. Research indicates that derivatives of these compounds exhibit significant cytotoxic effects against various cancer cell lines. The specific compound may enhance these activities through structural modifications that improve interaction with biological targets .
  • Antibacterial and Antifungal Properties : The unique arrangement of functional groups allows for potential antibacterial and antifungal activities. Studies have shown that similar compounds can inhibit the growth of pathogenic microorganisms, thereby providing a basis for further exploration in this area .

Synthesis and Derivative Development

The synthesis of 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide typically involves several steps:

  • Formation of the Triazole Core : This step often involves cyclization reactions that create the triazole ring.
  • Introduction of Functional Groups : Subsequent reactions introduce thioether and acetamide functionalities.
  • Purification : Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

Interaction Studies

Understanding how this compound behaves in biological systems is crucial for its therapeutic development. Interaction studies may include:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or enzymes.
  • Pharmacokinetic Studies : Investigating absorption, distribution, metabolism, and excretion (ADME) characteristics.
  • Pharmacodynamic Profiles : Understanding the biological effects and mechanisms of action.

These studies are essential for elucidating the compound's potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds structurally similar to this compound:

  • Anticancer Studies : Research has shown that derivatives with similar structures exhibit significant anticancer activity against various cell lines. For instance, modifications to the triazole or quinazoline structures can enhance these biological activities further .
  • Antimicrobial Activity : Compounds with triazole rings have been reported to possess antimicrobial properties against both bacterial and fungal strains. This suggests that this compound could be explored for similar applications .

Chemical Reactions Analysis

Chemical Reactivity

The chemical reactivity of 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide can be characterized by several types of reactions:

  • Nucleophilic Substitution : The thioether group can undergo nucleophilic substitution reactions, allowing for further modification of the compound.

  • Amide Hydrolysis : The acetamide moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids or amines.

  • Aromatic Substitution : The fluorinated phenyl rings can participate in aromatic substitution reactions, such as electrophilic aromatic substitution.

Reaction Conditions and Catalysts

The conditions under which these reactions occur are crucial for their success. Common conditions include:

Reaction TypeConditionsCatalysts
Nucleophilic SubstitutionPolar aprotic solvents (e.g., DMF), elevated temperaturesBase catalysts (e.g., NaOH)
Amide HydrolysisAcidic or basic aqueous solutions, high temperaturesAcidic (e.g., HCl) or basic (e.g., NaOH) catalysts
Aromatic SubstitutionAromatic solvents (e.g., benzene), presence of Lewis acidsLewis acids (e.g., AlCl3)

Characterization Techniques

Characterization of the synthesized compound and its derivatives is essential for confirming their structures and assessing purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS) : Useful for determining molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Features

The compound shares structural motifs with other triazoloquinazolinones and acetamide derivatives. Below is a comparative analysis based on available

Compound Name/ID Core Structure Substituents/Modifications Reported Properties/Bioactivity
Target Compound Triazolo[4,3-a]quinazolinone - 4-(4-fluorobenzyl)
- 1-thioether
- N-(3-fluorophenyl)acetamide
Hypothesized kinase inhibition; enhanced lipophilicity (fluorine substituents)
2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide Quinazolinone + thiazolidinone - 3-(4-fluorophenyl)
- 4-chlorophenyl tetrahydroquinazolinone
- Thioether linkage
Yield: 61%; potential antimicrobial activity (chlorophenyl group enhances lipophilicity)
577761-06-9: 3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine 1,2,4-Triazole - 2,4-dichlorophenyl
- 4-fluorobenzyl thioether
Likely antifungal/antibacterial (triazole core; halogenated aryl groups)
N-[4-phenyldiazenyl-3-[3-(4-propan-2-ylphenyl)prop-2-enoylamino]phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide (548454-23-5) Azo-linked enamide - Propan-2-ylphenyl groups
- Azo (-N=N-) linkage
Hypothesized photodynamic activity (azo group) or polymer applications

Critical Structural Differences and Implications

This may enhance binding to kinase ATP pockets . The thioether linkage in the target compound and AJ5d may confer resistance to oxidative metabolism compared to ethers or esters.

Substituent Effects: Fluorine Position: The 3-fluorophenyl acetamide in the target compound vs. Halogenated Aryl Groups: Chlorophenyl (AJ5d) and dichlorophenyl (577761-06-9) substituents increase lipophilicity, possibly improving membrane permeability but reducing solubility .

Bioactivity Hypotheses :

  • The target compound’s fluorinated benzyl and acetamide groups suggest dual functionality: enhanced blood-brain barrier penetration (fluorine) and protease resistance (bulky substituents).
  • AJ5d’s chlorophenyl group may confer broader-spectrum antimicrobial activity compared to fluorine’s targeted effects .

Research Findings and Data Gaps

  • Optimizing the thioether coupling step may improve efficiency.
  • Bioactivity Data : While analogues like 577761-06-9 are linked to antimicrobial activity, the target compound’s unique structure warrants testing against kinase targets (e.g., EGFR, VEGFR) .
  • Lumping Strategy Relevance: ’s lumping approach suggests grouping the target compound with other triazoloquinazolinones, but its 3-fluorophenyl acetamide may justify separate evaluation .

Q & A

Q. What are the recommended synthetic routes for 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide, and what key intermediates should be prioritized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the triazoloquinazolinone core. Key intermediates include:

  • 4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline : Formed via cyclocondensation of substituted quinazoline precursors with thiourea derivatives under acidic conditions.
  • Thiolated intermediate : Introduced via nucleophilic substitution using mercaptoacetic acid or its derivatives.
  • Final acetamide coupling : Achieved by reacting the thiolated intermediate with 3-fluoroaniline in the presence of coupling agents like EDCI/HOBt .

Prioritize intermediates with stable crystalline forms (e.g., triazoloquinazolinone core) to facilitate purification and characterization.

Q. How should researchers characterize the molecular structure of this compound to confirm its identity?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, particularly distinguishing between fluorophenyl groups and acetamide linkages.
  • X-ray Crystallography : Resolve the 3D structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the triazole ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns consistent with fluorine atoms.

For ambiguous peaks in NMR (e.g., overlapping signals from fluorophenyl groups), employ 2D techniques like COSY and HSQC .

Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?

Methodological Answer: Begin with in vitro assays targeting common therapeutic areas linked to triazoloquinazoline derivatives:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
  • Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) via fluorometric or colorimetric substrate cleavage assays.

Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during the synthesis of the triazoloquinazolinone core?

Methodological Answer: Key variables to optimize:

  • Temperature Control : Perform cyclocondensation at 80–100°C to balance reaction rate and byproduct formation.
  • Catalyst Selection : Use Lewis acids like ZnCl₂ or FeCl₃ to enhance regioselectivity in triazole ring formation.
  • Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene facilitates azeotropic removal of water in condensation steps .

Monitor reaction progress via TLC or HPLC, and employ column chromatography with gradient elution (hexane/ethyl acetate) for purification.

Q. How can researchers resolve contradictions in bioactivity data across studies, such as varying MIC values against the same bacterial strain?

Methodological Answer: Address discrepancies by standardizing experimental parameters:

  • Culture Conditions : Ensure consistent media (e.g., Mueller-Hinton broth), incubation time (18–24 hrs), and inoculum size (1–5 × 10⁵ CFU/mL).
  • Compound Solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid precipitation during assays.
  • Strain Variability : Use reference strains from ATCC or BEI Resources and include quality control strains in each assay batch .

Statistical tools like ANOVA or Bland-Altman analysis can identify systematic biases between datasets.

Q. What computational strategies can predict binding affinities of this compound to target proteins, such as kinase inhibitors?

Methodological Answer: Combine molecular docking and dynamics simulations:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions between the fluorophenyl groups and hydrophobic pockets in target proteins.
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the acetamide moiety and catalytic residues.
  • Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding energies, prioritizing modifications that enhance ΔG values .

Validate predictions with mutagenesis studies on key residues (e.g., ATP-binding site mutations in kinases).

Q. How can structure-activity relationship (SAR) studies elucidate the role of fluorophenyl substituents in modulating bioactivity?

Methodological Answer: Design a SAR study with systematic substituent variations:

  • Fluorine Position : Synthesize analogs with ortho-, meta-, and para-fluoro substituents on the benzyl group.
  • Electron-Withdrawing/Donating Groups : Replace fluorine with -Cl, -CH₃, or -OCH₃ to assess electronic effects on receptor binding.
  • Biological Assays : Compare IC₅₀/MIC values across analogs to identify trends in potency and selectivity .

Use QSAR models (e.g., CoMFA or CoMSIA) to correlate substituent properties (Hammett σ, LogP) with activity.

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